2-(5-Chloro-2-ethoxyphenyl)piperidine
Description
2-(5-Chloro-2-ethoxyphenyl)piperidine is a piperidine derivative featuring a 5-chloro-2-ethoxyphenyl substituent at the 2-position of the piperidine ring. It is commercially available as a hydrochloride salt (CAS: 1177293-48-9) with 99% purity for industrial applications . The base compound (CAS: 901920-26-1) is cataloged by Combi-Blocks (AM-2577) at 95% purity . Structurally, the ethoxy group at the ortho position of the phenyl ring and the chloro substituent at the para position distinguish it from related analogs.
Properties
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIBAFWQCUCAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-to-Piperidine Reduction Strategies
The hydrogenation of pyridine derivatives represents a direct route to piperidine scaffolds. For 2-(5-Chloro-2-ethoxyphenyl)piperidine, this approach typically begins with a substituted pyridine bearing the 5-chloro-2-ethoxyphenyl group at the 2-position. Recent studies demonstrate that heterogeneous catalysts like Raney nickel or palladium on carbon enable partial hydrogenation under mild conditions, while homogeneous catalysts such as ruthenium(II) complexes achieve full reduction with stereochemical fidelity.
Zhang et al. reported a stereoselective cascade coupling-hydrogenation method using sodium tetrahydroborate and ruthenium(II) catalysts, yielding piperidines with >97% enantiomeric excess (ee). Titanium isopropoxide was critical for neutralizing fluorine byproducts, preventing catalyst poisoning. For the target compound, analogous conditions could reduce a 2-(5-chloro-2-ethoxyphenyl)pyridine precursor, though the electron-withdrawing chloro substituent may necessitate higher hydrogen pressures (3–5 atm).
Table 1: Hydrogenation Conditions for Pyridine Derivatives
Intramolecular Cyclization Approaches
Intramolecular Aza-Michael Reaction (IMAMR)
Intramolecular aza-Michael reactions (IMAMR) enable the construction of piperidine rings via conjugate addition of an amine to an α,β-unsaturated carbonyl. Pozo et al. demonstrated that quinoline-derived organocatalysts with trifluoroacetic acid cocatalysts yield 2,5- and 2,6-disubstituted piperidines in >80% yields and >90% ee. For this compound, a precursor with a 5-chloro-2-ethoxyphenyl group adjacent to the enone system would undergo cyclization under similar conditions.
Radical-Mediated Cyclization
Kamimura et al. developed a radical cascade process using triethylborane to initiate 5-exo-dig and 3-exo-trig cyclizations, forming polysubstituted piperidines. This method could accommodate aryl halides like 5-chloro-2-ethoxyphenyl groups, though regioselectivity depends on solvent polarity. For example, acetonitrile favors 6-endo-trig pathways, while methanol shifts selectivity toward 5-exo-trig products.
Multicomponent and Cascade Reactions
Reductive Amination Strategies
Donohoe et al. pioneered iridium(III)-catalyzed [5 + 1] annulations via hydroxyl oxidation and amination, achieving C4-substituted piperidines in water. Adapting this method, 5-chloro-2-ethoxybenzaldehyde could condense with a primary amine, followed by hydrogen borrowing to form the piperidine ring. This approach avoids racemization and is scalable to gram quantities.
Stereochemical Control and Resolution
Chiral Ligand Design
Li et al. employed rhodium(I) complexes with P-chiral bisphosphorus ligands for asymmetric hydrogenation of tetrasubstituted enamides, achieving >99% ee in Tofacitinib synthesis. Similar ligands could induce stereocontrol in the hydrogenation of 2-(5-chloro-2-ethoxyphenyl)pyridine precursors, ensuring the desired (R) or (S) configuration.
Dynamic Kinetic Resolution
Krasavin et al. demonstrated stereoselective hydrogenation of unsaturated piperidinones, followed by lactam reduction to cis-2,4-disubstituted piperidines. Dynamic kinetic resolution during hydrogenation could favor one enantiomer of this compound, though substrate electronic effects (e.g., chloro substituents) may influence selectivity.
Industrial and Green Chemistry Considerations
Solvent and Catalyst Recycling
Continuous flow reactors and solvent recycling protocols, as described in hydrogen borrowing annulations, mitigate waste in large-scale synthesis. Supercritical CO₂ has emerged as a green alternative for hydrogenation, though its compatibility with chloroaromatics requires further study.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-ethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(5-Chloro-2-ethoxyphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-ethoxyphenyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituent type, position, and ring substitution patterns. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Structural Insights :
- Ethoxy vs.
- Substituent Position : The 5-chloro-2-ethoxy substitution contrasts with 4-piperidine analogs (e.g., 4-(5-chloro-2-methoxyphenyl)piperidine), where piperidine ring substitution alters conformational flexibility and target binding .
- Methyl Addition : The 3-methyl group in 2-(5-Chloro-2-methoxy-3-methylphenyl)piperidine introduces steric hindrance, which may affect receptor selectivity .
Functional Analog: Cloperastine
Cloperastine (CAS: 3703-76-2), an antitussive agent, shares the piperidine core but incorporates a chlorobenzhydryloxyethyl group. This highlights how piperidine derivatives can be tailored for specific therapeutic effects (e.g., cough suppression via CNS modulation) .
Q & A
Q. What safety protocols are critical when handling 2-(5-Chloro-2-ethoxyphenyl)piperidine in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves (inspected for integrity), chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved N95/P2 respirators for dust control .
- Ventilation : Conduct experiments in fume hoods with ≥100 fpm face velocity to minimize inhalation risks .
- Spill Management : Avoid dry sweeping; use wet methods or HEPA vacuums. Collect waste in sealed containers labeled for halogenated organics .
- First Aid : For eye exposure, irrigate with saline for 15 minutes; for skin contact, wash with pH-neutral soap and water .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- NMR Analysis :
- Ethoxy group: Triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 3.8–4.1 ppm (CH₂) .
- Piperidine ring: Multiplet at δ 2.8–3.4 ppm (N-adjacent protons) and δ 1.5–1.8 ppm (axial protons) .
- Aromatic region: Doublets at δ 6.8–7.3 ppm (chlorophenyl ring) .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient, 1.0 mL/min). Target ≥95% purity with a single peak at 254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Scaffold for Drug Design : Acts as a rigid backbone for developing dopamine receptor ligands due to its piperidine moiety. Functionalize the ethoxy group for SAR studies .
- Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence polarization assays. Optimize substituents at the chloro-phenyl position to enhance binding .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and reduce by-products?
Methodological Answer:
- Reaction Solvent : Use anhydrous DMF or THF to minimize hydrolysis of intermediates. Monitor moisture levels with Karl Fischer titration (<50 ppm) .
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling (chlorophenyl-piperidine linkage). Optimize temperature (80–100°C) and ligand ratios (1:1.2) to suppress homocoupling by-products .
- Workup Strategy : Employ liquid-liquid extraction (ethyl acetate/10% NaCl) followed by silica gel chromatography (hexane:EtOAc 4:1) to isolate the product in >85% yield .
Q. How should researchers address contradictory stability data for piperidine derivatives under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing : Prepare solutions in buffers (pH 1–10) and monitor degradation via LC-MS at 40°C/75% RH. Identify degradation products (e.g., hydrolysis at the piperidine N-center) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life. For example, if degradation at pH 7 follows first-order kinetics (k = 0.002 day⁻¹), projected t₉₀ is ~450 days .
Q. What strategies mitigate the environmental impact of this compound during scale-up?
Methodological Answer:
- Waste Treatment : Neutralize acidic/basic residues before incineration. For aqueous waste, use activated carbon filtration (10 g/L) to reduce COD by >90% .
- Biodegradation Studies : Perform OECD 301F tests; if inherent biodegradability is <70%, redesign synthetic pathways to replace persistent functional groups (e.g., chlorophenyl with biodegradable esters) .
Q. How can reaction progress for this compound synthesis be monitored in real time?
Methodological Answer:
- In Situ FTIR : Track carbonyl intermediates (e.g., 1700 cm⁻¹ peak for ketones) during cyclization. Terminate the reaction when signal intensity drops by 95% .
- Process Analytical Technology (PAT) : Use ReactIR™ with a diamond ATR probe to quantify residual starting material. Set a threshold of <2% for reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
